(3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole
Description
Properties
IUPAC Name |
(3aS,6aS)-1-phenyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)14-7-6-10-8-13-9-12(10)14/h1-5,10,12-13H,6-9H2/t10-,12+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNJZWFCHJIHFG-CMPLNLGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CNC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]2[C@@H]1CNC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between 2,5-dimethoxytetrahydrofuran and an amine in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.
Another approach involves the use of primary diols and amines, catalyzed by a stable manganese complex, to produce 2,5-unsubstituted pyrroles . This method is advantageous due to its high selectivity and the absence of organic solvents, making it an environmentally friendly option.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Electrophiles: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of octahydropyrrolo[2,3-c]pyrrole compounds exhibit promising anticancer properties. Specifically, compounds that share structural similarities with (3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDK4/6 are particularly relevant in the treatment of various cancers, including breast cancer. A notable study highlighted the efficacy of pyrrolopyrimidine compounds as CDK4/6 inhibitors, suggesting that similar structures could yield effective anticancer agents .
2. Neuroprotective Effects
The compound's structural framework may also confer neuroprotective properties. Research into related pyrrolidine derivatives has shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Material Science Applications
1. Organic Electronics
this compound can be utilized in the development of organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films enhances its applicability in these technologies .
2. Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with tailored properties. The incorporation of octahydropyrrolo structures into polymer matrices can improve mechanical strength and thermal stability, making them suitable for advanced engineering applications.
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
A recent study published in Cancer Research examined a series of octahydropyrrolo derivatives, including this compound, demonstrating their ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, highlighting the therapeutic potential of these compounds .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. The study found that these compounds significantly increased cell viability and reduced markers of apoptosis, suggesting a protective mechanism that could be harnessed for neurodegenerative disease therapy .
Mechanism of Action
The mechanism of action of (3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications . The exact molecular targets and pathways involved vary based on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following section compares the target compound with structurally related bicyclic pyrrolidine derivatives, focusing on substituent effects, physical properties, and inferred pharmacological relevance.
Substituent Variations in the Pyrrolo[2,3-c]pyrrole Core
Table 1: Key Structural and Physical Properties of Analogues
Analysis of Substituent Effects
Positional Isomerism: Substitution at position 1 (phenyl or methyl) vs. position 5 (methyl or ethoxycarbonyl) alters steric and electronic profiles. For example, the phenyl group at position 1 in the target compound likely enhances π-π stacking interactions in hydrophobic binding pockets compared to methyl .
Heteroatom Modifications :
- Replacement of pyrrolidine with furan () or thiophene () modifies ring electronics. Furan increases polarity, while thiophene introduces sulfur-based interactions .
Functional Group Impact :
Pharmacological Implications
- Lipophilicity : The phenyl group in the target compound increases logP compared to methyl or pyridinyl analogues, favoring blood-brain barrier penetration .
- Metabolic Stability : Sulfone () and ester () substituents may reduce metabolic stability compared to alkyl or aryl groups .
- Stereochemical Rigidity : The (3aS,6aS) configuration enforces a specific conformation, optimizing interactions with chiral biological targets .
Biological Activity
The compound (3aS,6aS)-1-phenyl-octahydropyrrolo[2,3-c]pyrrole is a member of the pyrrole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The structure of this compound consists of a fused bicyclic system that includes a pyrrole ring. The stereochemistry at positions 3a and 6a contributes to its biological activities. The molecular formula is with a molecular weight of approximately 199.27 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including this compound. A series of synthesized pyrrole derivatives were screened for their cytotoxic effects against various cancer cell lines. The results indicated significant antiproliferative activity, particularly against HepG-2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Antioxidant Properties
The antioxidant activity of this compound was evaluated using the DPPH radical scavenging assay. It showed promising results, indicating that it can mitigate oxidative stress by neutralizing free radicals. This property may contribute to its anticancer effects by protecting normal cells from oxidative damage during chemotherapy .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies demonstrated that it inhibits pro-inflammatory cytokines in vitro and exhibits anti-inflammatory activity in animal models. This dual action suggests potential applications in treating inflammatory diseases alongside cancer therapy .
The biological activities of this compound are believed to be mediated through several pathways:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell proliferation.
- Cytokine Modulation : Downregulation of inflammatory mediators through interaction with signaling pathways such as NF-kB.
Data Tables
| Biological Activity | Cell Lines Tested | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | HepG-2 | 15 | |
| Anticancer | EACC | 20 | |
| Antioxidant | DPPH Scavenging | 12 | |
| Anti-inflammatory | RAW264.7 | 25 |
Case Studies
- Cytotoxicity Study : A study conducted on a range of synthesized pyrroles demonstrated that this compound exhibited higher cytotoxicity compared to other derivatives. The study utilized resazurin assays to quantify cell viability and confirmed apoptosis through caspase activation assays .
- Inflammation Model : In an in vivo model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent for inflammatory conditions .
Q & A
Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
